molecular formula C9H10ClF2N B1436122 (s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride CAS No. 1029689-74-4

(s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride

Cat. No. B1436122
CAS RN: 1029689-74-4
M. Wt: 205.63 g/mol
InChI Key: ILVJAIVQJZWBAB-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

-(S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, commonly referred to as “DFIDH”, is a synthetic molecule with a variety of applications in scientific research. It is a white, crystalline, water-soluble substance with a molecular formula of C10H10ClF2N and a molecular weight of 213.6 g/mol. DFIDH is primarily used as a reagent for the synthesis of other compounds, but has also been studied for its biochemical and physiological effects.

Scientific Research Applications

Efficient Synthesis

An efficient and economical synthesis of derivatives similar to (s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride has been developed, starting from commercially available materials and involving steps like Friedel−Crafts acetylations and hydrogenations (Prashad et al., 2006).

Gem-Difluorination Method

A novel synthesis method for gem-difluorinated compounds, including variants of (s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride, was described, highlighting a key gem-difluorination step and discussing the mechanism involved in the reactions of these compounds (Zhang et al., 2014).

Antineoplastic Agents

Certain derivatives related to (s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride have been synthesized and evaluated for their potential as antineoplastic agents, demonstrating significant activity against various cancer cell lines (Pettit et al., 2003).

Antimicrobial and Anticoccidial Activity

Compounds similar to (s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride have been synthesized and shown to possess antimicrobial and anticoccidial activities, indicating potential therapeutic applications (Georgiadis, 1976).

Enantiomeric Derivatives

Research on enantiomeric derivatives of compounds structurally related to (s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride has been conducted, revealing differences in their biological activities, such as antitumor effects (Gao et al., 2015).

Polymorphism in Pharmaceutical Compounds

Studies have investigated polymorphic forms of compounds structurally similar to (s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride, addressing challenges in analytical and physical characterization (Vogt et al., 2013).

Pyrimidine-Containing Compounds

The synthesis of new pyrimidine-containing compounds, structurally related to (s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride, has been reported, showcasing their potential synthetic and pharmacological interest (Kochia et al., 2019).

properties

IUPAC Name

(1S)-5,6-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-7-3-5-1-2-9(12)6(5)4-8(7)11;/h3-4,9H,1-2,12H2;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVJAIVQJZWBAB-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1N)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC(=C(C=C2[C@H]1N)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride
Reactant of Route 3
(s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride
Reactant of Route 5
(s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride
Reactant of Route 6
(s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.